

Spectroscopic Characterization of 1-Nitropyrazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Nitropyrazole

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-nitropyrazole** (CAS No. 7119-95-1), a key heterocyclic compound with applications in energetic materials and as a synthetic intermediate. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference. Detailed experimental protocols for the synthesis of **1-nitropyrazole** and the acquisition of its spectroscopic data are also provided. A logical workflow for the structural elucidation of **1-nitropyrazole** using these spectroscopic techniques is illustrated.

Introduction

1-Nitropyrazole is a five-membered aromatic heterocycle of significant interest due to the presence of the nitro group, which imparts unique chemical and physical properties. Accurate and thorough spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity. This guide serves as a centralized resource for the essential spectroscopic data and methodologies related to **1-nitropyrazole**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1-nitropyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-nitropyrazole**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Nitropyrazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.45	t	2.5	H4	CDCl_3
7.95	d	2.5	H5	CDCl_3
7.75	d	2.5	H3	CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **1-Nitropyrazole**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment	Solvent
144.0	C3	DMSO-d_6
130.5	C5	DMSO-d_6
112.0	C4	DMSO-d_6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-nitropyrazole** shows characteristic absorption bands for the nitro group and the pyrazole ring.

Table 3: Key IR Absorption Bands for **1-Nitropyrazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1550 - 1520	Strong	Asymmetric NO ₂ stretch
1350 - 1320	Strong	Symmetric NO ₂ stretch
3150 - 3100	Medium	C-H stretch (aromatic)
1500 - 1400	Medium-Strong	C=C and C=N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1-nitropyrazole** confirms its molecular formula and provides insights into its stability.[\[2\]](#)

Table 4: Mass Spectrometry Data for **1-Nitropyrazole**

m/z	Relative Intensity (%)	Assignment
113	100	[M] ⁺ (Molecular Ion)
83	Variable	[M - NO] ⁺
67	Variable	[M - NO ₂] ⁺

Experimental Protocols

Synthesis of 1-Nitropyrazole

1-Nitropyrazole can be synthesized by the nitration of pyrazole. A common and effective method involves the use of a nitrating mixture of nitric acid and acetic anhydride.[\[3\]](#)

Materials:

- Pyrazole
- Acetic anhydride
- Fuming nitric acid (90%)

- Ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane

Procedure:

- A solution of pyrazole in acetic anhydride is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
- A mixture of fuming nitric acid and acetic anhydride is added dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
- The mixture is then carefully poured onto crushed ice.
- The precipitated product is collected by filtration, washed with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.
- The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by sublimation.

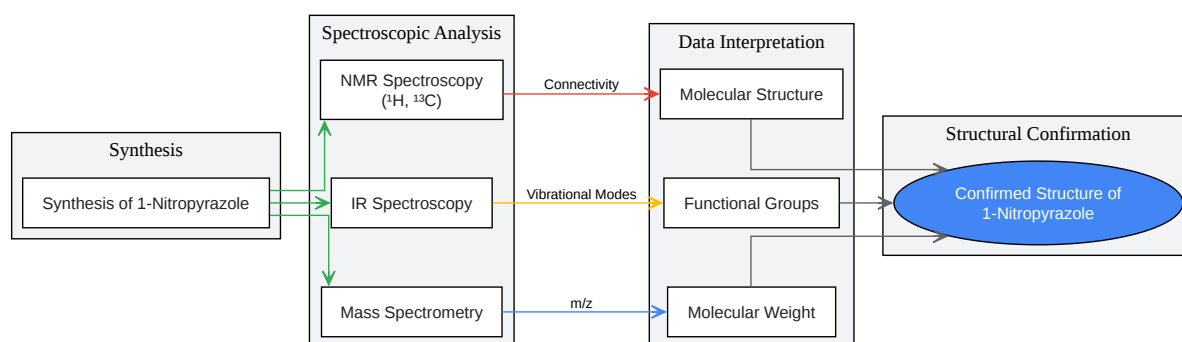
Spectroscopic Analysis

- **Sample Preparation:** A sample of **1-nitropyrazole** (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** A standard one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

- **Sample Preparation:** A small amount of the solid **1-nitropyrzazole** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded over the range of 4000-400 cm^{-1} using a Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Impact (EI) ionization at 70 eV is a common method for obtaining the mass spectrum of small organic molecules like **1-nitropyrzazole**.
- **Data Acquisition:** The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of approximately 50-200 amu.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of **1-nitropyrzazole** using the described spectroscopic techniques.



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Caption: Workflow for the spectroscopic characterization of **1-nitropyrazole**.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **1-nitropyrazole**, essential for its unambiguous identification and characterization. The presented data tables, experimental protocols, and logical workflow are intended to support researchers, scientists, and drug development professionals in their work with this important heterocyclic compound. The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to structural elucidation.

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